molecular formula C6H15N3O2 B3053733 N,N-Bis(2-aminoethyl)glycine CAS No. 55682-20-7

N,N-Bis(2-aminoethyl)glycine

Cat. No. B3053733
CAS RN: 55682-20-7
M. Wt: 161.2 g/mol
InChI Key: BKQYOENNVQBCNE-UHFFFAOYSA-N
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Description

“N,N-Bis(2-aminoethyl)glycine”, also known as Bicine, is a zwitterionic buffer commonly used in biochemical and physiological research. It has a molecular formula of C8H20N4O2 . It was first synthesized in 1961 as a replacement for other buffers that were not suitable for biological systems. It is also suggested that cyanobacteria produce N-(2-aminoethyl)glycine (AEG), a backbone for peptide nucleic acids which may have been the first genetic molecules for life on Earth .


Molecular Structure Analysis

The molecular structure of “N,N-Bis(2-aminoethyl)glycine” is given by the formula C8H20N4O2 . The average mass is 204.270 Da and the monoisotopic mass is 204.158630 Da .


Physical And Chemical Properties Analysis

“N,N-Bis(2-aminoethyl)glycine” has a density of 1.642 at 20℃ and is soluble in water with a solubility of 1140g/L at 20℃ . It is also known as Bicine and has a pKa of 8.3, commonly used in the pH range of 7.6 to 9.0.

Scientific Research Applications

  • Peptide Nucleic Acid Synthesis

    • Wojciechowski and Hudson (2008) described a practical synthesis of esters of N-[2-(Fmoc)aminoethyl]glycine, which were used in the synthesis of peptide nucleic acid (PNA) monomers. This demonstrates AEG's utility in the solid-phase peptide synthesis of mixed-sequence PNA oligomers, a key process in biotechnology and medicinal chemistry (Wojciechowski & Hudson, 2008).
  • Corrosion Inhibition

    • Amin, Khaled, and Fadlallah (2010) investigated the use of AEG derivatives as corrosion inhibitors for cold-rolled steel in hydrochloric acid solutions. They found that these compounds, particularly GlyD (a derivative of AEG), are effective "green" inhibitors, implying applications in industrial corrosion prevention (Amin, Khaled, & Fadlallah, 2010).
  • Acid-Sensitive PNA Oligomer Synthesis

    • Stafforst and Diederichsen (2007) synthesized a bis-functionalized AEG-PNA modified with flavin and oxetane moieties. The study showcases AEG's role in the solid-phase synthesis of acid-sensitive PNA oligomers, essential in nucleic acid research (Stafforst & Diederichsen, 2007).
  • Development of Bifunctional Ligands

    • Anelli et al. (1999) utilized AEG in the synthesis of N, N-bis[2-[bis[2-(1, 1-dimethylethoxy)-2-oxoethyl]amino]ethyl]-L-glutamic acid, a compound that can form chelates for metal ion complexation. This study opens avenues for AEG in chelation therapy and radiopharmaceuticals (Anelli et al., 1999).
  • Glyphosate and AMPA Binding Studies

    • Conti et al. (2021) investigated the binding abilities of AEG-based ligands towards glyphosate and its primary metabolite. This study highlights AEG's relevance in developing selective systems for recognizing and sensing targeted species in aqueous solutions (Conti et al., 2021).
  • Glycine Metabolism in Metabolic Diseases

    • Alves et al. (2019) examined glycine metabolism, where AEG is a key intermediate, in relation to obesity and metabolic diseases. The study underscores the significance of glycine and its derivatives in understanding metabolic disorders (Alves et al., 2019).
  • Plant Nitrogen Uptake

    • Näsholm, Huss-Danell, and Högberg (2000) found that AEG (glycine) is taken up as an intact amino acid by various agriculturally important plant species. This suggests potential agricultural applications in understanding plant nitrogen utilization (Näsholm, Huss-Danell, & Högberg, 2000).
  • Enantioselective Catalysis in Organic Synthesis

    • Makley and Johnston (2014) explored the use of AEG-related compounds in enantioselective catalysis, demonstrating its utility in the production of nonnatural aryl glycine amino acids from aromatic aldehydes (Makley & Johnston, 2014).

Safety and Hazards

“N,N-Bis(2-aminoethyl)glycine” causes serious eye irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, immediate medical attention is required .

properties

IUPAC Name

2-[bis(2-aminoethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2/c7-1-3-9(4-2-8)5-6(10)11/h1-5,7-8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQYOENNVQBCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573622
Record name N,N-Bis(2-aminoethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55682-20-7
Record name N,N-Bis(2-aminoethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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